molecular formula C6HBrF12 B1586299 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane CAS No. 355-36-2

1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

Cat. No. B1586299
CAS RN: 355-36-2
M. Wt: 380.96 g/mol
InChI Key: POJDLLAQCVDMMK-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, commonly known as perfluorohexyl bromide, is a fluorinated compound that has been extensively studied for its unique properties. It is a highly stable and non-reactive compound that has found applications in various fields such as medical imaging, chemical synthesis, and nanotechnology.

Scientific Research Applications

Generation and Trapping of Highly Strained Bicyclic Allene

A study by Ozen and Balcı (2002) explored the generation and trapping of highly strained bicyclic allene, involving the preparation of bromofluorocarbene derivatives and their reaction with various trapping agents. This research demonstrated the formation of a reactive intermediate, which confirms the utility of such compounds in synthetic organic chemistry (Ozen & Balcı, 2002).

Synthesis and Molecular Structure Analysis

Douglass et al. (1998) focused on the synthesis and molecular structure of iodinated compounds derived from bromine-fluorine-substituted precursors. Their work included X-ray crystallography to elucidate the structural features of the synthesized compounds, demonstrating the relevance of these compounds in detailed structural analysis (Douglass et al., 1998).

Regiospecific Bromination Studies

The regiospecific bromination of certain compounds has been studied by Inamoto et al. (1978), focusing on the high reactivity of specific carbon atoms in carbocation reactions. This research offers insights into the selective bromination processes in organic synthesis (Inamoto et al., 1978).

Ring Expansion and Molecular Dynamics

Agou et al. (2015) investigated ring expansion processes, such as the conversion of alumole compounds into larger ring structures. Their study also encompassed deuterium-labeling experiments and DFT calculations, highlighting the compound's role in understanding reaction mechanisms and molecular dynamics (Agou et al., 2015).

Catalytic Reduction Studies

The catalytic reduction of bromo-alkenes was studied by Fang et al. (2001), focusing on nickel(I) salen as a catalyst. This research contributes to understanding catalytic processes and reaction mechanisms in organic chemistry (Fang et al., 2001).

Electrochemical Reduction Research

Electrochemical reduction of dibromohexanes was investigated by Martin et al. (2015), providing insights into the reductive cleavage of carbon-bromine bonds and the formation of various organic compounds. This research is significant for understanding electrochemical processes in organic synthesis (Martin et al., 2015).

Synthesis of Heterocyclic Compounds

Research by Jutzi et al. (1992) demonstrated the synthesis of heterocyclic compounds starting from brominated and methylated cyclopenta-dienes. This work contributes to the field of heterocyclic chemistry and the development of new organic compounds (Jutzi et al., 1992).

Catalytic Synthesis Research

The catalytic synthesis of bromo-alkanes using super-acid catalysts was explored by Xu Gao-yang (2004). This study provides valuable information on the synthesis of complex organic molecules using advanced catalytic methods (Xu Gao-yang, 2004).

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJDLLAQCVDMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371304
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

CAS RN

355-36-2
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 2
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 3
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 4
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 5
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 6
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

Citations

For This Compound
2
Citations
MH Abraham, WE Acree Jr - European journal of medicinal chemistry, 2009 - Elsevier
The convulsant activity of 48 compounds studied by Eger et al. has been analyzed using an Abraham solvation equation. Four compounds identified by Eger et al. as more potent than …
Number of citations: 11 www.sciencedirect.com
MH Abraham, A Ibrahim, WE Acree Jr - Fluid phase equilibria, 2007 - Elsevier
Data have been assembled on gas to water partition coefficients for 374 compounds at 310K. It is shown that an Abraham solvation equation with five descriptors can be used to …
Number of citations: 90 www.sciencedirect.com

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